molecular formula C9H8Cl3NO B5692790 N-(2,4,5-trichlorophenyl)propanamide CAS No. 26320-49-0

N-(2,4,5-trichlorophenyl)propanamide

Cat. No. B5692790
CAS RN: 26320-49-0
M. Wt: 252.5 g/mol
InChI Key: RCMIESDIVIZSDX-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)propanamide, also known as fenamidone, is a fungicide that is widely used in agriculture to control various fungal diseases. It was first introduced in the market in the late 1990s and has since become a popular choice for farmers due to its effectiveness in controlling fungal diseases and its low toxicity to humans and animals.

Mechanism of Action

Fenamidone works by inhibiting the activity of succinate dehydrogenase (SDH), an enzyme that is essential for the energy metabolism of fungi. By inhibiting SDH, N-(2,4,5-trichlorophenyl)propanamide disrupts the energy production process in fungi, leading to their death. The mechanism of action of N-(2,4,5-trichlorophenyl)propanamide is similar to that of other SDH inhibitors, such as carboxin and boscalid.
Biochemical and Physiological Effects:
Fenamidone has been found to have low toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. In addition, N-(2,4,5-trichlorophenyl)propanamide has been shown to have no mutagenic or carcinogenic effects. However, it may cause irritation to the eyes and skin upon contact.

Advantages and Limitations for Lab Experiments

Fenamidone is a highly effective fungicide that has been extensively studied for its antifungal properties. It is relatively easy to synthesize and has low toxicity to humans and animals. However, like other fungicides, N-(2,4,5-trichlorophenyl)propanamide may lead to the development of resistant fungal strains over time, limiting its long-term effectiveness. In addition, N-(2,4,5-trichlorophenyl)propanamide may have variable efficacy against different fungal species, and its effectiveness may be influenced by environmental factors, such as temperature and humidity.

Future Directions

There are several areas of future research that could be explored with regards to N-(2,4,5-trichlorophenyl)propanamide. One area of interest is the development of new formulations of N-(2,4,5-trichlorophenyl)propanamide that could enhance its efficacy and reduce the risk of resistance development. Another area of research is the investigation of the potential use of N-(2,4,5-trichlorophenyl)propanamide in combination with other fungicides to improve its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4,5-trichlorophenyl)propanamide for use in the treatment of human fungal infections. Finally, research could be conducted to investigate the potential environmental impact of N-(2,4,5-trichlorophenyl)propanamide and to develop strategies to minimize its impact on non-target organisms.

Synthesis Methods

Fenamidone is synthesized by reacting 2,4,5-trichlorobenzoic acid with propionyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is then treated with ammonia to yield N-(2,4,5-trichlorophenyl)propanamide. The overall reaction can be represented as follows:

Scientific Research Applications

Fenamidone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases. It has been used to control diseases in various crops, including grapes, tomatoes, potatoes, and cucumbers. In addition, N-(2,4,5-trichlorophenyl)propanamide has also been studied for its potential use in the treatment of human fungal infections. Research has shown that N-(2,4,5-trichlorophenyl)propanamide exhibits potent antifungal activity against various human pathogenic fungi, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

N-(2,4,5-trichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-2-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIESDIVIZSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,5-trichlorophenyl)propanamide

CAS RN

26320-49-0
Record name 2',4',5'-TRICHLOROPROPIONANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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